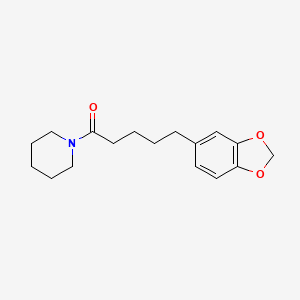

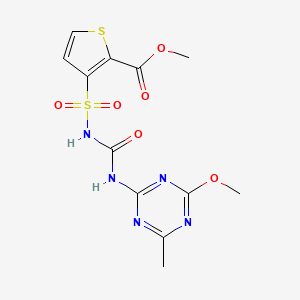

Pglu-his-pro

概要

説明

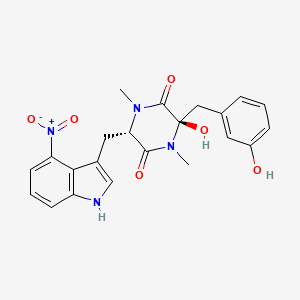

チロトロピン放出ホルモン遊離酸、別名TRH-OHは、チロトロピン放出ホルモンの生理学的代謝産物です。チロトロピン放出ホルモンは、視床下部 - 脳下垂体 - 甲状腺軸の調節に重要な役割を果たすトリペプチドホルモンです。 主に前脳下垂体からの甲状腺刺激ホルモンとプロラクチンの合成と放出に関与しています .

科学的研究の応用

Thyrotropin-releasing hormone free acid has several scientific research applications:

Chemistry: It is used as a model compound to study peptide degradation and stability.

Biology: The compound is studied for its role in the regulation of thyroid-stimulating hormone and prolactin release.

作用機序

チロトロピン放出ホルモン遊離酸は、脳および末梢組織の特定の受容体と相互作用することで、その効果を発揮します。主にチロトロピン放出ホルモン受容体、クラスA Gタンパク質共役受容体を標的としています。受容体に結合すると、この化合物はGαq/G11タンパク質を活性化し、イノシトール1,4,5-トリリン酸の生成と細胞内カルシウムイオンの放出につながります。 このシグナル伝達経路は、甲状腺刺激ホルモンとプロラクチンの放出調節に不可欠です .

類似の化合物との比較

チロトロピン放出ホルモン遊離酸は、以下のような他の類似の化合物と比較することができます。

チロトロピン放出ホルモン遊離酸は、その安定性とチロトロピン放出ホルモン受容体との特異的な相互作用により、研究および治療的応用に貴重な化合物となっています。

将来の方向性

Future research directions may include the synthesis of new TRH analogs that may have some advantageous properties compared with TRH . The phenomenon of biased agonism and signaling at the TRH receptor is also a potential area of interest . There are still many unanswered questions, particularly about the molecular details of post-receptor signaling .

生化学分析

Biochemical Properties

Pglu-his-pro interacts with various enzymes, proteins, and other biomolecules. It is synthesized within parvocellular neurons of the paraventricular nucleus of the hypothalamus . The peptide is hydrolyzed in blood and extracellular space by a M1 family metallopeptidase, the TRH-degrading ectoenzyme (TRH-DE), also called pyroglutamyl peptidase II .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It regulates the function of cells in the anterior pituitary and the central and peripheral nervous systems . By controlling the synthesis and release of thyroid hormones, it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the TRH receptor, stimulating the release of thyroid-stimulating hormone from thyrotropes and prolactin from lactotropes . The effects of this compound are of short duration, in part because the peptide is hydrolyzed in blood and extracellular space by a M1 family metallopeptidase .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The half-life of this compound in the blood is approximately 6 minutes

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in brain extracts, involving the cleavage of His-ProNH2 produced from TRH by pyroglutamate aminopeptidase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is very short-lived, lasting for a matter of two minutes and traveling less than an inch in the bloodstream to the pituitary gland before it is broken down .

Subcellular Localization

The subcellular localization of this compound depends on the cell context in which it is expressed. In pituitary lactotrophs, which normally express TRH receptors, and in AtT20 pituitary corticotrophs, this compound receptor immunoreactivity was primarily confined to the plasma membrane . In HEK 293 and COS7 cells, this compound receptors were predominantly intracellular .

準備方法

チロトロピン放出ホルモン遊離酸は、血漿および脳組織中のチロトロピン放出ホルモンから酵素的に分解できます。 分解プロセスには、特定のプロリンエンドペプチダーゼによるC末端アミド基の切断が含まれ、チロトロピン放出ホルモン遊離酸が生成されます .

化学反応の分析

チロトロピン放出ホルモン遊離酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、強力な酸化剤であるヒドロキシルラジカルと反応して、生物系での分解に寄与します.

還元: 特定の還元反応はあまり一般的ではありませんが、この化合物の構造は、特定の条件下で潜在的な還元を可能にします。

置換: この化合物は、適切な条件下で、特に官能基に関与して、置換反応を起こすことができます。

これらの反応で使用される一般的な試薬と条件には、酸化のためのヒドロキシルラジカルと、分解のための特定の酵素が含まれます。 これらの反応から生成される主な生成物には、生物系でさらに処理されるさまざまな代謝産物が含まれます .

科学研究の応用

チロトロピン放出ホルモン遊離酸には、いくつかの科学研究の応用があります。

化学: ペプチドの分解と安定性を研究するためのモデル化合物として使用されます。

生物学: この化合物は、甲状腺刺激ホルモンとプロラクチンの放出調節における役割について研究されています。

医学: 研究は、特にてんかん、統合失調症、うつ病などの中枢神経系疾患の治療における潜在的な治療的応用について焦点を当てています.

類似化合物との比較

Thyrotropin-releasing hormone free acid can be compared with other similar compounds, such as:

Thyrotropin-releasing hormone: The parent compound from which thyrotropin-releasing hormone free acid is derived.

Taltirelin: An analog of thyrotropin-releasing hormone with improved central nervous system activity and pharmacological properties.

Thyrotropin-releasing hormone free acid is unique due to its stability and specific interactions with thyrotropin-releasing hormone receptors, making it a valuable compound for research and therapeutic applications.

特性

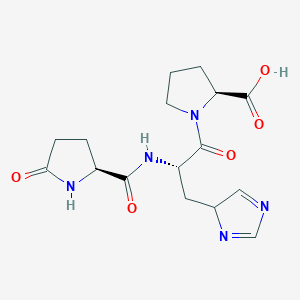

IUPAC Name |

(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYONPBTNRIEBA-SRVKXCTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24769-58-2 | |

| Record name | Acid-TRH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24769-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。